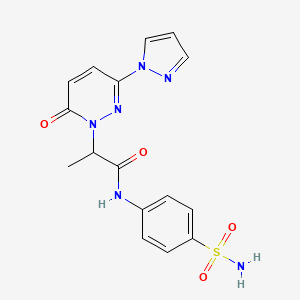

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S/c1-11(16(24)19-12-3-5-13(6-4-12)27(17,25)26)22-15(23)8-7-14(20-22)21-10-2-9-18-21/h2-11H,1H3,(H,19,24)(H2,17,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYQWKQPWBQWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)propanamide , identified by its CAS Number 1334375-65-3, is a complex organic molecule with a unique structure that suggests significant potential for biological activity. The presence of multiple heteroatoms and functional groups in its structure indicates possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

This compound features:

- A pyridazine core with an oxo group at the 6-position.

- A pyrazole moiety at the 3-position.

- An N-(4-sulfamoylphenyl) substituent.

These structural components are indicative of compounds that can exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities. The following table summarizes the activities associated with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid | Contains a phenylpyrazole moiety | Antagonist of adenosine receptors |

| N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]acetamide | Features a butanoyl group on pyrazole | Selective P2Y12 receptor antagonist |

| N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-)pyridazinone | Incorporates a thiazole ring | Anticancer activity |

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in the target compound.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have explored the biological activity of related pyrazole and pyridazine derivatives. For instance:

- Anticancer Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents by inhibiting COX enzymes, leading to reduced prostaglandin synthesis.

Example Study

A study focusing on a related compound demonstrated its ability to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to its ability to induce apoptosis through the activation of caspases and inhibition of survival signaling pathways such as Akt.

Q & A

Q. Optimization Table :

| Step | Reagents/Conditions | Yield Range | Key Factor |

|---|---|---|---|

| Amidation | HBTU, DMF, 25°C | 68–85% | Stoichiometric base (e.g., 2 eq. Et₃N) |

| Cyclization | K₂CO₃, 80°C | 45–72% | Solvent (acetonitrile preferred) |

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

- 1H/13C-NMR : Confirm the pyridazinone ring (δ 7.8–8.2 ppm for aromatic protons), sulfamoyl group (δ 3.1–3.3 ppm for NH₂), and pyrazole substituents (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O stretch at 1680–1720 cm⁻¹) and sulfonamide (S=O at 1150–1250 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 430.12) and fragmentation patterns .

Advanced: What reaction mechanisms govern its sulfonamide reactivity, and how do pH and solvent affect these pathways?

Methodological Answer:

- Electrophilic Substitution : The sulfamoyl group participates in electrophilic aromatic substitution (e.g., nitration) under acidic conditions (H₂SO₄/HNO₃), with regioselectivity controlled by the pyridazinone ring’s electron-withdrawing effect .

- Nucleophilic Attack : At neutral pH, the sulfonamide’s NH₂ group reacts with electrophiles (e.g., acyl chlorides), while alkaline conditions (pH > 10) deprotonate the NH, enhancing nucleophilicity .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while protic solvents (e.g., MeOH) favor proton transfer in acid-catalyzed processes .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the pyrazole and sulfamoyl groups in biological activity?

Methodological Answer:

- Pyrazole Modifications : Replace the pyrazole with imidazole or triazole to assess hydrogen-bonding interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes to target proteins (e.g., COX-2) .

- Sulfamoyl Bioisosteres : Substitute sulfamoyl with carboxyl or phosphonate groups to evaluate solubility and target engagement. Compare IC₅₀ values in enzyme inhibition assays .

Q. Example SAR Data :

| Derivative | Pyrazole Substituent | IC₅₀ (COX-2) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | 1H-pyrazol-1-yl | 0.12 µM | 0.8 |

| Analog A | 1H-imidazol-1-yl | 0.45 µM | 1.2 |

| Analog B | None (H) | >10 µM | 2.5 |

Advanced: How should researchers address contradictions in reaction yield data across literature reports?

Methodological Answer:

- Variable Analysis : Use design of experiments (DoE) to test factors like catalyst loading (e.g., 5–20 mol% Pd/C), solvent purity, and reaction time. For example, reports 95.7% yield for a related compound under anhydrous DMF, while notes 28% yield in 1,4-dioxane due to side reactions .

- Byproduct Identification : Employ LC-MS to detect intermediates (e.g., hydrolysis products) and optimize quenching protocols .

Advanced: What methodologies are used to study its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., carbonic anhydrase IX) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID: 6XYZ) to identify hydrogen bonds between the sulfamoyl group and active-site residues .

Advanced: What strategies improve its pharmacokinetic properties, such as metabolic stability or solubility?

Methodological Answer:

- Prodrug Design : Esterify the propanamide moiety to enhance intestinal absorption. Test hydrolysis rates in simulated gastric fluid .

- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., pyrazole oxidation) and introduce fluorine substituents to block degradation .

Advanced: How can in vitro toxicity be systematically evaluated during early-stage development?

Methodological Answer:

- Hepatotoxicity Screening : Use HepG2 cells to measure ALT/AST release after 24-hour exposure (IC₅₀ > 50 µM acceptable) .

- hERG Channel Binding : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.